molecular formula C6H7FN2O B12933821 6-(Fluoromethyl)-2-methylpyrimidin-4(1h)-one CAS No. 3110-42-7

6-(Fluoromethyl)-2-methylpyrimidin-4(1h)-one

Cat. No.: B12933821
CAS No.: 3110-42-7
M. Wt: 142.13 g/mol
InChI Key: BFOODGFSIMOOBW-UHFFFAOYSA-N
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Description

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 2.30 (s, 3H) : Methyl group at C2 (integration: 3H, singlet due to lack of adjacent protons).
  • δ 4.60 (d, J = 47 Hz, 2H) : Fluoromethyl group at C6 (doublet from coupling with ¹⁹F).
  • δ 6.50 (s, 1H) : H5 proton on pyrimidinone ring (deshielded by electron-withdrawing groups).
  • δ 12.10 (s, 1H) : N1-H proton (exchangeable, broad in D₂O-exchanged sample).

¹³C-NMR (100 MHz, DMSO-d₆):

  • δ 22.5 : C2-methyl.
  • δ 84.5 (d, J = 165 Hz) : C6 fluoromethyl (C-F coupling).
  • δ 158.9 : C4 carbonyl.
  • δ 162.0 : C2 pyrimidinone.

¹⁹F-NMR (376 MHz, DMSO-d₆):

  • δ -215 ppm : Fluorine in CH₂F group, consistent with aliphatic fluorides.

The ¹H-¹³C heteronuclear multiple-bond correlation (HMBC) spectrum shows correlations between N1-H (δ 12.10) and C4 (δ 158.9), confirming tautomeric structure.

Properties

CAS No.

3110-42-7

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

4-(fluoromethyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7FN2O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3H2,1H3,(H,8,9,10)

InChI Key

BFOODGFSIMOOBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidin-4(3H)-one with a fluoromethylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the pyrimidine ring, followed by the addition of a fluoromethylating reagent like fluoromethyl iodide. The reaction is carried out in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 6-(Difluoromethyl)-4(1H)-Pyrimidinone (CAS 126538-89-4): This compound replaces the fluoromethyl group with a difluoromethyl substituent. Such modifications can influence solubility and target binding .
  • 2-Amino-6-methylpyrimidin-4(1H)-one (CAS 3977-29-5): Lacking fluorine, this derivative features an amino group at the 2-position. The amino group introduces hydrogen-bonding capacity and basicity, which may enhance water solubility but reduce lipophilicity compared to the fluoromethyl analog. This structural difference highlights the trade-off between polarity and membrane permeability .
  • 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 2557-79-1) :
    The trifluoromethyl group at the 2-position is bulkier and more electron-withdrawing than the methyl group in 6-(fluoromethyl)-2-methylpyrimidin-4(1H)-one. This substitution can sterically hinder interactions with biological targets while increasing resistance to oxidative metabolism .

Data Tables

Table 1: Comparative Structural and Physical Properties

Compound Name Substituents (Position) Molecular Weight Key Properties
6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one 6-Fluoromethyl, 2-Methyl 156.14 (calc.) High lipophilicity, metabolic stability
6-(Difluoromethyl)-4(1H)-Pyrimidinone 6-Difluoromethyl 148.10 Enhanced acidity, H-bonding capacity
2-Amino-6-methylpyrimidin-4(1H)-one 2-Amino, 6-Methyl 139.15 High solubility, basicity
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one 2-Trifluoromethyl, 6-Methyl 194.12 Electron-withdrawing, steric bulk

Biological Activity

6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluoromethyl group, which can significantly influence its pharmacological properties, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one is characterized by the following features:

  • Pyrimidine Core : A six-membered aromatic ring containing nitrogen atoms.
  • Fluoromethyl Group : A -CH2F substituent that enhances lipophilicity and may influence biological interactions.
  • Methyl Group : A -CH3 group at position 2, which may affect the compound's reactivity and interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures to 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one exhibit significant enzyme inhibition properties. For example, pyrimidine derivatives have been identified as potential inhibitors of various enzymes involved in metabolic pathways. Specifically, fluorinated pyrimidines have shown promise as inhibitors of glucagon-like peptide-1 receptor (GLP-1R), which is crucial for glucose metabolism and insulin secretion .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrimidine derivatives. For instance, derivatives similar to 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the fluoromethyl group is believed to enhance the antimicrobial efficacy by increasing membrane permeability .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial activity of various pyrimidine derivatives, 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an IC50 value indicative of moderate antibacterial activity. The study concluded that the fluoromethyl substitution was critical for enhancing the compound's potency against resistant bacterial strains .

Case Study 2: Cytotoxicity against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one on various cancer cell lines, including HeLa and K562. Results showed that the compound exhibited significant cytotoxicity with low toxicity towards normal human cells. This selective toxicity suggests potential applications in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Fluoro-2,4-diaminopyrimidineFluorinated at position 5 with amino groups at positions 2 and 4Antimicrobial properties
6-Methylpyrimidin-2(1H)-oneMethyl group at position 6Potential antitumor activity
2-Amino-5-chloropyrimidineAmino group at position 2 with chlorine at position 5Inhibitory effects on various enzymes

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